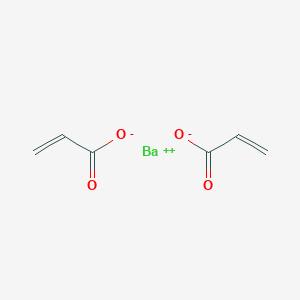
Chrom(III)-2,2,2-Trifluoracetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(3+); 2,2,2-trifluoroacetate, also known as chromium (III) trifluoroacetate, is a chemical compound with the molecular formula C6CrF9O6. It is a coordination complex where chromium is in the +3 oxidation state, coordinated with three trifluoroacetate ligands. This compound is known for its unique properties and applications in various fields of scientific research .
Wissenschaftliche Forschungsanwendungen
Chromium(3+); 2,2,2-trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in glucose metabolism and insulin sensitivity.
Medicine: Investigated for its potential therapeutic effects in managing diabetes and metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Chromium(3+); 2,2,2-trifluoroacetate is primarily used for research and development .
Mode of Action
It is known that trifluoroacetic acid (tfa), a component of the compound, is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .
Result of Action
It is known that tfa, a component of the compound, is used in peptide synthesis, suggesting that it may have effects on protein structure and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium(3+); 2,2,2-trifluoroacetate can be synthesized through the reaction of chromium(III) chloride with trifluoroacetic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction is as follows:
CrCl3+3CF3COOH→Cr(CF3COO)3+3HCl
Industrial Production Methods
Industrial production of chromium(3+); 2,2,2-trifluoroacetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(3+); 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under strong oxidizing conditions.
Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc or iron.
Substitution: The trifluoroacetate ligands can be substituted with other ligands such as water, ammonia, or other carboxylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Zinc dust or iron powder in acidic medium.
Substitution: Aqueous solutions of the desired ligand under mild heating.
Major Products Formed
Oxidation: Chromium(VI) compounds such as chromates or dichromates.
Reduction: Chromium(II) compounds.
Substitution: New coordination complexes with different ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chromium(III) acetate
- Chromium(III) chloride
- Chromium(III) nitrate
Comparison
Chromium(3+); 2,2,2-trifluoroacetate is unique due to the presence of trifluoroacetate ligands, which impart distinct properties such as increased stability and solubility in organic solvents. Compared to chromium(III) acetate and chromium(III) chloride, it has different reactivity and applications, making it valuable in specific research and industrial contexts.
Eigenschaften
IUPAC Name |
chromium(3+);2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2HF3O2.Cr/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQWGIITGJKGNO-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6CrF9O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371551 |
Source


|
| Record name | Chromium(3+) tris(trifluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16712-29-1 |
Source


|
| Record name | Chromium(3+) tris(trifluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B98387.png)










